5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
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Overview
Description
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-MACP-3-TFMP) is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of phenol and is characterized by its unique trifluoromethyl group attached to the phenol ring. 5-MACP-3-TFMP has been used as a reagent in various organic synthesis reactions, as well as in the development of new drugs and bioactive compounds. This compound has also found use in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In
Scientific Research Applications
5-MACP-3-TFMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and bioactive compounds. It has also been used in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In addition, 5-MACP-3-TFMP has been used in the development of new drugs and bioactive compounds, as well as in the synthesis of a variety of organic compounds.
Mechanism of Action
The mechanism of action of 5-MACP-3-TFMP is not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. The trifluoromethyl group attached to the phenol ring is believed to play an important role in the binding process, as it increases the affinity of the compound for the cell receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MACP-3-TFMP are not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. These effects include the activation of enzymes and other proteins, the regulation of gene expression, and the modulation of cell signaling pathways. In addition, 5-MACP-3-TFMP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of 5-MACP-3-TFMP for lab experiments is its ability to interact with a variety of cell receptors. This makes it an ideal reagent for the development of new drugs and bioactive compounds. However, the compound is not very stable and can degrade over time if not stored properly. In addition, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
The potential future directions for 5-MACP-3-TFMP are numerous. One potential direction is the development of new drugs and bioactive compounds using the compound as a reagent. Another potential direction is the exploration of the compound's biochemical and physiological effects. In addition, the compound could be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, the compound could be used in the development of new analytical techniques for the detection and quantification of other compounds.
Synthesis Methods
The synthesis of 5-MACP-3-TFMP is a multi-step process involving the reaction of a phenol and an aminocarbonyl compound in the presence of an acid catalyst. The first step involves the conversion of the phenol to an acylated derivative by reacting it with the aminocarbonyl compound in an acid-catalyzed reaction. The second step involves the addition of a trifluoromethyl group to the phenol ring, which is accomplished by reacting the acylated derivative with trifluoromethoxybenzene in the presence of an acid catalyst. The final step involves the purification of the product, which is accomplished by recrystallization and chromatography.
properties
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-19-14(21)10-4-2-3-9(5-10)11-6-12(20)8-13(7-11)22-15(16,17)18/h2-8,20H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPMKOXNSAEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686655 |
Source
|
Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol | |
CAS RN |
1261979-00-3 |
Source
|
Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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